molecular formula C18H15BrN2O2 B2469677 (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1164537-02-3

(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile

Cat. No. B2469677
CAS RN: 1164537-02-3
M. Wt: 371.234
InChI Key: YBIIMEOJAVSMKJ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, also known as E-2-BDPN, is a synthetic compound with a wide range of scientific research applications. It is a derivative of the parent compound 2-propenenitrile, and its structure consists of a nitrile group, a benzoyl group and a bromophenoxy group. E-2-BDPN has been studied extensively in laboratory settings due to its unique properties and potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Substituted 3-Aminopropenoates Studies : Investigation into the properties of various substituted 3-aminopropenoates, including compounds similar to (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, revealed insights into their structural configurations and molecular interactions (Sinur, Golič, & Stanovnik, 1994).

  • Benzoyl Peroxide/Amine Initiated Polymerization : Research on the kinetics of the benzoyl peroxide/amine initiated free-radical polymerization of dimethacrylate monomers used in dental materials highlighted the chemical reactivity of similar compounds (Achilias & Sideridou, 2004).

Antiviral and Antibacterial Applications

  • Antiviral Activity : Studies on aminoalkyl-hydroxyindoles, which involve bromination in the presence of benzoyl peroxide, suggest potential antiviral applications. This research may provide insights into the reactivity and potential biological applications of similar compounds (Panisheva et al., 1989).

  • Antibacterial Activity : Research into the synthesis of various substituted benzofurans and benzothiophenes, including benzoyl derivatives, has shown potential for analgesic and antibacterial applications (Rádl et al., 2000).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Studies on compounds with benzoyl and dimethylamino groups, similar to the compound , demonstrated their efficacy as corrosion inhibitors for steel in acidic solutions. This research highlights the utility of such compounds in industrial applications (Hu et al., 2016).

properties

IUPAC Name

(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-21(2)12-14(11-20)18(22)13-4-3-5-17(10-13)23-16-8-6-15(19)7-9-16/h3-10,12H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIIMEOJAVSMKJ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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